molecular formula C6H5NOS B6604387 3-(isocyanatomethyl)thiophene CAS No. 114546-13-3

3-(isocyanatomethyl)thiophene

Cat. No.: B6604387
CAS No.: 114546-13-3
M. Wt: 139.18 g/mol
InChI Key: JOOMUQIUCLRJPG-UHFFFAOYSA-N
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Description

3-(isocyanatomethyl)thiophene is a heterocyclic organic compound featuring a thiophene ring substituted with an isocyanatomethyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isocyanatomethyl)thiophene typically involves the reaction of thiophene derivatives with isocyanates. One common method is the reaction of 3-(bromomethyl)thiophene with sodium cyanate under suitable conditions to yield this compound . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(isocyanatomethyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene derivatives with amine groups.

    Substitution: Urea or carbamate derivatives.

Scientific Research Applications

3-(isocyanatomethyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(isocyanatomethyl)thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The isocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. In materials science, the thiophene ring’s conjugated system facilitates electron transport, making it useful in electronic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(isocyanatomethyl)thiophene
  • 3-(isocyanatomethyl)furan
  • 3-(isocyanatomethyl)pyrrole

Uniqueness

3-(isocyanatomethyl)thiophene is unique due to the presence of both the thiophene ring and the isocyanate group, which confer distinct chemical reactivity and electronic properties. Compared to its analogs, it offers a balance of stability and reactivity, making it versatile for various applications .

Biological Activity

3-(Isocyanatomethyl)thiophene, with the CAS number 114546-13-3, is a thiophene derivative that has garnered interest in various fields, including medicinal chemistry and materials science. This compound features an isocyanate functional group, which is known for its reactivity and potential biological activity. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The structure of this compound can be described as follows:

  • Molecular Formula : C6H6N2OS
  • Molecular Weight : 154.19 g/mol
  • Functional Groups : Isocyanate (-N=C=O), Thiophene ring

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that various thiophene-based compounds showed effectiveness against a range of bacterial strains, suggesting that the presence of the thiophene ring enhances their antibacterial properties. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The isocyanate group may play a crucial role in this activity by forming covalent bonds with nucleophilic sites on proteins, thereby modifying their function and leading to cell death .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The isocyanate group is known to react with thiol groups in proteins, leading to the formation of stable adducts. This interaction can result in:

  • Inhibition of Enzymatic Activity : By modifying active site residues in enzymes.
  • Alteration of Protein Function : Affecting signaling pathways crucial for cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiophene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound displayed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : In a study assessing the cytotoxic effects on human breast cancer cells (MCF-7), this compound was found to reduce cell viability significantly with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cytochrome c release from mitochondria.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 16 µg/mL against S. aureus
CytotoxicityIC50 = 25 µM in MCF-7 cells
Apoptosis InductionIncreased cytochrome c release

Table 2: Mechanistic Insights

MechanismDescription
Protein ModificationCovalent bonding with thiol groups
Enzyme InhibitionAlteration of active site residues
Signaling Pathway DisruptionImpact on survival pathways leading to apoptosis

Properties

IUPAC Name

3-(isocyanatomethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c8-5-7-3-6-1-2-9-4-6/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOMUQIUCLRJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-thiopheneacetic acid (2.84 g, 20 mmol) in dry toluene (22.5 mL) was added dry triethylamine (2.93 mL, 4.2 mmol) and diphenyl phosphorylazide (4.31 mL, 4 mmol). The mixture was stirred at room temperature for 0.5 hours, and then heated at reflux for a further 3 hours. After cooling, the mixture was concentrated under reduced pressure and purified by distillation using an oil pump to give thiophen-3-ylmethyl isocyanate (1.14 g, 40%) as a colourless oil.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
2.93 mL
Type
reactant
Reaction Step One
Quantity
4.31 mL
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One

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